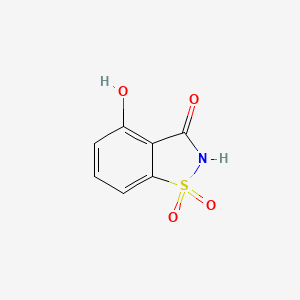
1-(Bromomethyl)-4-phenoxybenzene
Descripción general
Descripción
1-(Bromomethyl)-4-phenoxybenzene, also known as 4-bromomethyl-1-phenoxybenzene, is a common organic compound used in a variety of scientific research applications. This compound is a white crystalline solid with a melting point of 109-111°C. It is a member of the phenoxybenzene family, which is a group of compounds that contain a benzene ring with an oxygen atom attached to one of the carbon atoms. This compound has a variety of uses and is often used as a reagent or intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
Polymer Synthesis
Hyperbranched Polyethers
Uhrich, Hawker, Fréchet, and Turner (1992) describe the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, leading to polymers with high molecular weight. These polymers contain phenolic hydroxyl groups, which can be modified through acylation, benzylation, or silylation, demonstrating the compound's utility in creating functionalized polymers (Uhrich et al., 1992).
Branched Poly(phenylene ethylene)
Kobayashi, Sumi, and Konishi (2012) synthesized a branched poly(phenylene ethylene) with bromomethyl groups from 1,3,5-tris(bromomethyl)benzene derivatives. This research highlights the potential of using bromomethyl groups for functionalizing polymers, enhancing processability (Kobayashi et al., 2012).
Chemical Synthesis
Synthesis of Phenoxybenzene Derivatives
Lin (2012) reported the synthesis of [4,4′-(4,4′-diphenylamino)-dibenzamido] phenoxybenzene, demonstrating the reactivity of bromomethyl-substituted compounds in creating complex organic molecules (Lin, 2012).
Preparation of Nitro Aromatic Ethers
Harikumar and Rajendran (2014) explored the preparation of 1-butoxy-4-nitrobenzene using bromomethylated compounds. Their study provides a method to synthesize nitro aromatic ethers under ultrasound-assisted conditions (Harikumar & Rajendran, 2014).
Brominated Phenols Research
- Marine Red Alga Study: Duan, Li, and Wang (2007) investigated highly brominated mono- and bis-phenols from marine red algae, highlighting the natural occurrence and potential bioactivity of brominated phenolic compounds (Duan, Li, & Wang, 2007).
Material Science
- **Poly(p-phenylene) Graft Copolymers:** Cianga, Hepuzer, and Yagcı (2002) utilized 1,4-Dibromo-2,5-bis(bromomethyl)benzene in the synthesis of graft copolymers with polytetrahydrofuran/polystyrene side chains. This approach demonstrates the versatility of bromomethylated compounds in developing new polymer materials with varied properties (Cianga, Hepuzer, & Yagcı, 2002).
Organic Chemistry
- Synthesis of Brominated Benzene Derivatives: The synthesis of various brominated benzene derivatives, including those with bromomethyl groups, has been a subject of study. This research is crucial in understanding the reactivity and potential applications of such compounds in organic synthesis and material science. For example, Guo Zhi-an (2009) focused on synthesizing 1,2-bis(bromomethyl)-4-fluorobenzene, contributing to the field of halogenated aromatic compound synthesis (Guo Zhi-an, 2009).
Electrochemical Applications
- Lithium-Ion Batteries: Zhang Qian-y (2014) investigated 4-bromo-2-fluoromethoxybenzene as a bi-functional electrolyte additive for lithium-ion batteries. This research underscores the potential of bromomethylated compounds in enhancing the safety and performance of energy storage devices (Zhang Qian-y, 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-(bromomethyl)-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIGBCFBFZSCQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190365 | |
| Record name | 1-(Bromomethyl)-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36881-42-2 | |
| Record name | 1-(Bromomethyl)-4-phenoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36881-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bromomethyl)-4-phenoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036881422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Bromomethyl)-4-phenoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-4-phenoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[3-(Trifluoromethyl)benzyl]oxy}-1-naphthaldehyde](/img/structure/B1332624.png)


![1-[4-(1H-imidazol-1-yl)phenyl]-1-ethanone oxime](/img/structure/B1332646.png)
![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)
![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)




![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

